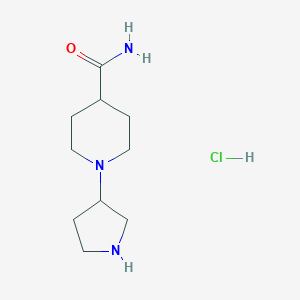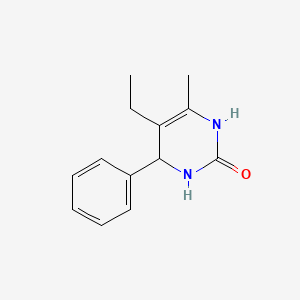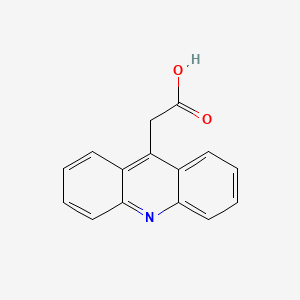
1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride is a synthetic compound that features a pyrrolidine ring attached to a piperidine ring, with a carboxamide group and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : Starting from a suitable precursor, such as a substituted butyrolactone, the pyrrolidine ring can be formed through a cyclization reaction. This often involves the use of reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized from a precursor such as 1,5-dibromopentane through a nucleophilic substitution reaction with ammonia or a primary amine.
-
Coupling of Rings: : The pyrrolidine and piperidine rings are coupled through a condensation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
-
Formation of Carboxamide Group: : The carboxamide group is introduced by reacting the coupled product with an appropriate amine or ammonia under dehydrating conditions.
-
Hydrochloride Salt Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce new substituents on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of alcohols or alkanes. Substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Pyrrolidin-2-yl)piperidine-4-carboxamidehydrochloride
- 1-(Pyrrolidin-3-yl)piperidine-3-carboxamidehydrochloride
- 1-(Pyrrolidin-3-yl)piperidine-4-carboxylatehydrochloride
Uniqueness
1-(Pyrrolidin-3-yl)piperidine-4-carboxamidehydrochloride is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the pyrrolidine ring and the carboxamide group plays a crucial role in its interaction with molecular targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H20ClN3O |
|---|---|
Molekulargewicht |
233.74 g/mol |
IUPAC-Name |
1-pyrrolidin-3-ylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H19N3O.ClH/c11-10(14)8-2-5-13(6-3-8)9-1-4-12-7-9;/h8-9,12H,1-7H2,(H2,11,14);1H |
InChI-Schlüssel |
RJWXQNDPIZVNNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1N2CCC(CC2)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)







![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)





